molecular formula C15H17N5 B13099776 5-Ethyl-6-(4-ethylphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine CAS No. 922736-84-3

5-Ethyl-6-(4-ethylphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B13099776
CAS No.: 922736-84-3
M. Wt: 267.33 g/mol
InChI Key: RQMFSGOXNJJFMC-UHFFFAOYSA-N
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Description

5-Ethyl-6-(4-ethylphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is a synthetic compound belonging to the class of [1,2,4]triazolo[1,5-a]pyrimidines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-6-(4-ethylphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, resulting in high yields of the target compound . Another approach involves the condensation of 3H-1,2,4-triazol-5-amine with ethyl acetoacetate in the presence of a catalytic amount of ZnCl2 under supercritical carbon dioxide conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale microwave-assisted synthesis due to its efficiency and eco-friendliness. The use of supercritical carbon dioxide as a solvent in the presence of a catalyst like ZnCl2 can also be scaled up for industrial applications .

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-6-(4-ethylphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of corresponding oxides.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted triazolo[1,5-a]pyrimidine derivatives.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Ethyl-6-(4-ethylphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. Its ability to act as a potent inhibitor of the mitochondrial respiratory chain and its diverse applications in medicinal chemistry and agriculture set it apart from other similar compounds .

Properties

CAS No.

922736-84-3

Molecular Formula

C15H17N5

Molecular Weight

267.33 g/mol

IUPAC Name

5-ethyl-6-(4-ethylphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C15H17N5/c1-3-10-5-7-11(8-6-10)13-12(4-2)19-15-17-9-18-20(15)14(13)16/h5-9H,3-4,16H2,1-2H3

InChI Key

RQMFSGOXNJJFMC-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2=C(N3C(=NC=N3)N=C2CC)N

Origin of Product

United States

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